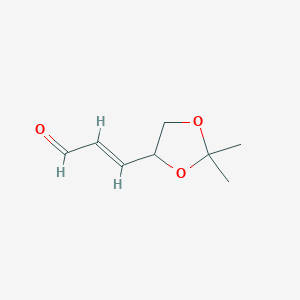

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal, also known as DMDO, is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. DMDO is a highly reactive molecule that has been used as a potent oxidizing agent for various chemical transformations.

Scientific Research Applications

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations. It has been used for the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has also been used in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been used as a reagent for the oxidation of sulfides to sulfoxides and sulfones.

Mechanism of Action

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal acts as an oxidizing agent by donating oxygen atoms to the substrate molecule. The reaction mechanism involves the formation of a complex between (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and the substrate molecule, followed by the transfer of an oxygen atom from (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal to the substrate molecule. This process results in the formation of an intermediate molecule, which subsequently undergoes further oxidation to yield the final product.

Biochemical and Physiological Effects:

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal with caution and follow proper safety protocols.

Advantages and Limitations for Lab Experiments

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several advantages as an oxidizing agent in lab experiments. It is a highly reactive molecule that can selectively oxidize various functional groups, including alcohols, sulfides, and alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is easy to handle and store, and it does not require any special handling procedures. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several limitations as well. It is a highly reactive molecule that can be hazardous if not handled properly. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is relatively expensive and may not be suitable for large-scale reactions.

Future Directions

(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several potential applications in scientific research. One potential area of research is the development of new synthetic methodologies using (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as an oxidizing agent. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal can be used as a reagent for the synthesis of various natural products and pharmaceuticals. Another area of research is the study of the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis. Finally, the development of new synthetic routes for (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its derivatives can lead to the discovery of new chemical compounds with diverse applications in scientific research.

Conclusion:

In conclusion, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations, and it has several potential applications in the development of new synthetic methodologies and the synthesis of various natural products and pharmaceuticals. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal should be handled with caution due to its hazardous nature. Further research is needed to fully understand the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis.

Synthesis Methods

The synthesis method of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal involves the reaction of 2-methyl-2,4-pentanediol with oxalyl chloride, followed by treatment with sodium hydroxide and oxidation with potassium permanganate. This process yields (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as a yellow-colored liquid with a pungent odor.

properties

CAS RN |

103773-42-8 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enal |

InChI |

InChI=1S/C8H12O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-5,7H,6H2,1-2H3/b4-3+ |

InChI Key |

WVXUAVWQSVCSQF-ONEGZZNKSA-N |

Isomeric SMILES |

CC1(OCC(O1)/C=C/C=O)C |

SMILES |

CC1(OCC(O1)C=CC=O)C |

Canonical SMILES |

CC1(OCC(O1)C=CC=O)C |

synonyms |

2-Propenal, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-, (2E)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)